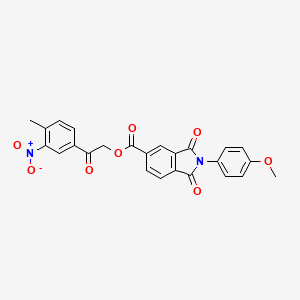![molecular formula C18H18N4O4S B3675289 N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3675289.png)
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNBA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways.
Wirkmechanismus
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide acts as a potent inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of DNA damage. This compound has been shown to be effective in inducing apoptosis in cancer cells by inhibiting PARP and causing DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PARP by this compound leads to the accumulation of DNA damage, ultimately leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory effect on PARP, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide research. One potential direction is to evaluate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models before its use in clinical trials. Furthermore, this compound has been shown to have anti-inflammatory effects, and further studies are needed to evaluate its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a potent PARP inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have anti-inflammatory effects and is a potential candidate for cancer therapy. However, its potential toxicity needs to be carefully evaluated before its use in clinical trials. Further research is needed to evaluate the efficacy of this compound in combination with other chemotherapeutic agents and its potential use in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide has various scientific research applications due to its ability to inhibit PARP. PARP is an enzyme that plays a crucial role in DNA repair pathways. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be effective in inhibiting PARP in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17(13-2-1-3-16(12-13)22(24)25)20-18(27)19-14-4-6-15(7-5-14)21-8-10-26-11-9-21/h1-7,12H,8-11H2,(H2,19,20,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUENIAIQGTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675213.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B3675214.png)
![2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3675227.png)

![4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3675232.png)
![4-(difluoromethoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3675234.png)

![1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3675247.png)


![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3675269.png)
![3-ethoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3675270.png)


